

# Technical Guide: 3-chloro-N-(2-phenoxyphenyl)benzamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | 3-chloro-N-(2-phenoxyphenyl)benzamide |
| Cat. No.:      | B290677                               |

[Get Quote](#)

An In-depth Analysis of a Novel Benzamide Derivative

Audience: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide addresses the chemical compound **3-chloro-N-(2-phenoxyphenyl)benzamide**. A thorough investigation into scientific databases and literature reveals a significant finding: there is currently no registered CAS (Chemical Abstracts Service) number for this specific molecule. The absence of a CAS number indicates that **3-chloro-N-(2-phenoxyphenyl)benzamide** is likely a novel compound that has not been widely synthesized or characterized. Consequently, there is a lack of published experimental data, including detailed protocols, quantitative analysis, and established biological pathways.

While direct information on **3-chloro-N-(2-phenoxyphenyl)benzamide** is unavailable, this guide will provide an overview of the broader class of N-phenylbenzamides and related chloro-substituted benzamide analogs. This will offer researchers a foundational understanding of the potential properties and activities of the target compound, based on the characteristics of structurally similar molecules.

## Introduction to N-Phenylbenzamides

The N-phenylbenzamide scaffold is a core structure in a variety of biologically active molecules. These compounds are characterized by a benzoyl group linked to an aniline moiety through an amide bond. The versatility of this scaffold allows for extensive chemical modification at various positions on both aromatic rings, leading to a wide range of pharmacological activities.

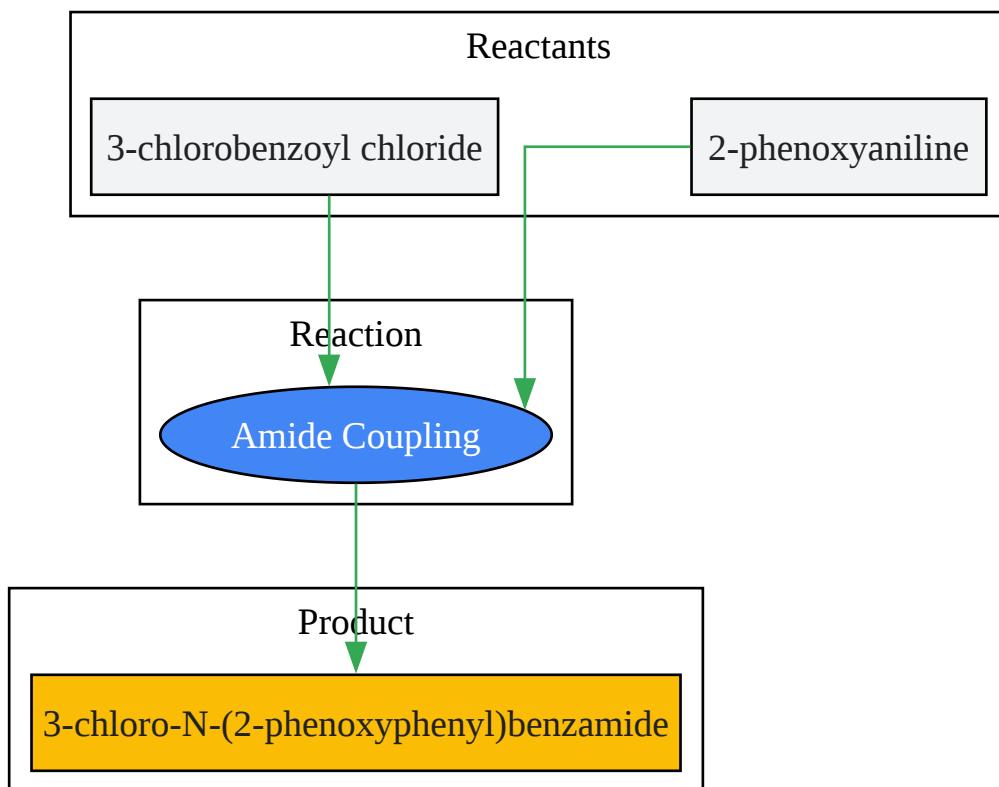
## Analysis of Structurally Related Compounds

To infer potential characteristics of **3-chloro-N-(2-phenoxyphenyl)benzamide**, we can examine published data on analogous compounds.

### Chloro-Substituted Benzamides

The presence of a chlorine atom on the benzoyl ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity. For instance, the position of the chlorine atom is a critical determinant of the compound's function.

A related compound, 3-Chloro-N-phenylbenzamide, has been synthesized and investigated for its potential as an anti-cancer agent. Studies have shown that this molecule may act as an inhibitor of the IKK $\beta$  enzyme, a key component in the NF- $\kappa$ B signaling pathway, which is often dysregulated in cancer.<sup>[1]</sup> The IC<sub>50</sub> value for the inhibition of cervical cancer cell line (SiHa) growth was reported to be 22.4  $\mu$ M.<sup>[1]</sup>


### Phenoxy-Substituted Anilines

The phenoxy group on the aniline ring introduces a flexible ether linkage and an additional aromatic system. This can lead to different binding modes with biological targets compared to simple phenyl substituents. While no direct data for a 2-phenoxyphenyl substituent on a benzamide is available, research on N-(phenoxyphenyl)benzamide derivatives has pointed towards their potential as SPAK inhibitors, which are involved in blocking the WNK kinase signaling pathway.

### Postulated Synthesis Pathway

While no specific synthesis for **3-chloro-N-(2-phenoxyphenyl)benzamide** has been published, a plausible synthetic route can be proposed based on standard organic chemistry reactions. The most common method for amide bond formation is the reaction of a carboxylic acid derivative with an amine.

A logical synthetic workflow could be the acylation of 2-phenoxyaniline with 3-chlorobenzoyl chloride.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-chloro-N-(2-phenoxyphenyl)benzamide**.

## Potential Areas of Research

Given the biological activities observed in structurally similar compounds, **3-chloro-N-(2-phenoxyphenyl)benzamide** presents several avenues for future research:

- Anticancer Activity: Investigation into its potential as an inhibitor of kinases such as IKK $\beta$  or other components of oncogenic signaling pathways.
- Antiprotozoal Activity: Screening against various parasites, including those from the kinetoplastid family.<sup>[2]</sup>

- Kinase Inhibitor Development: Exploring its potential as a scaffold for the development of inhibitors for other kinases, leveraging the known activity of related benzamides.

## Conclusion

In conclusion, **3-chloro-N-(2-phenoxyphenyl)benzamide** is a compound for which there is currently no publicly available CAS number or associated experimental data. This suggests it is a novel chemical entity. Based on the analysis of structurally related molecules, it is plausible that this compound could exhibit interesting biological activities, particularly in the areas of oncology and infectious diseases. The synthesis and subsequent biological evaluation of **3-chloro-N-(2-phenoxyphenyl)benzamide** are necessary to determine its actual properties and potential applications. Researchers interested in this molecule will need to perform de novo synthesis and characterization as the first step in their investigation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [li05.tci-thaijo.org](http://li05.tci-thaijo.org) [li05.tci-thaijo.org]
- 2. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [Technical Guide: 3-chloro-N-(2-phenoxyphenyl)benzamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b290677#3-chloro-n-2-phenoxyphenyl-benzamide-cas-number>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)